molecular formula C11H14O3 B1627899 3-(3-(Methoxymethoxy)phenyl)propanal CAS No. 53214-75-8

3-(3-(Methoxymethoxy)phenyl)propanal

Cat. No.: B1627899
CAS No.: 53214-75-8
M. Wt: 194.23 g/mol
InChI Key: WFZQIHRLNIRDMB-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethoxy)phenyl)propanal (CAS: 53214-75-8) is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Its structure features a propanal backbone substituted with a 3-(methoxymethoxy)phenyl group at the terminal carbon. The methoxymethoxy (-OCH₂OCH₃) substituent is a protecting group commonly used in organic synthesis to stabilize hydroxyl functionalities during reactions . The compound is supplied as a biochemical reagent, typically stored at 2–8°C, and is utilized in research for synthesizing complex molecules, particularly in medicinal chemistry and natural product synthesis .

Properties

IUPAC Name

3-[3-(methoxymethoxy)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-9-14-11-6-2-4-10(8-11)5-3-7-12/h2,4,6-8H,3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQIHRLNIRDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610765
Record name 3-[3-(Methoxymethoxy)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53214-75-8
Record name 3-[3-(Methoxymethoxy)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethoxy)phenyl)propanal typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethoxy)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Methoxymethoxy)phenyl)propanal is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethoxy)phenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxymethoxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(3-(methoxymethoxy)phenyl)propanal, the following structurally related aldehydes are analyzed:

3-(3-Trifluoromethylphenyl)propanal (CAS: 21172-41-8)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 190.18 g/mol
  • Key Features: The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing electrophilic reactivity at the aldehyde group. Synthesized via selective reduction of ethyl 3-(3-trifluoromethylphenyl)propanoate using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA), achieving high yields (Table 1) . Critical intermediate in the synthesis of Cinacalcet HCl, a drug for hyperparathyroidism. Purification via bisulfite adduct formation ensures high purity .

3-(4-Methoxyphenylmethoxy)propanal (CAS: 126361-27-1)

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Key Features: Structural isomer of the target compound, differing in the substituent position (para-methoxy vs. meta-methoxymethoxy). Synthesized via Swern oxidation of 3-(4-methoxybenzyloxy)propanol under cryogenic conditions (-85°C), yielding 85% . Demonstrates higher polarity than the trifluoromethyl analog due to the ether linkage, influencing solubility in polar solvents.

3-(3-tert-Butylphenyl)propanal (CAS: 1023288-21-2)

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.29 g/mol
  • Key Features: The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic additions.

4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal

  • Key Features: Contains hydroxyl (-OH) groups, enabling hydrogen bonding and higher aqueous solubility compared to methoxymethoxy-protected analogs.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Applications
This compound C₁₁H₁₄O₃ 194.23 3-(methoxymethoxy)phenyl Methoxymethoxy protection of intermediates Biochemical research, intermediate
3-(3-Trifluoromethylphenyl)propanal C₁₀H₉F₃O 190.18 3-CF₃ PDBBA-mediated reduction Cinacalcet HCl synthesis
3-(4-Methoxyphenylmethoxy)propanal C₁₁H₁₄O₃ 194.23 4-methoxybenzyloxy Swern oxidation Polar solvent applications
3-(3-tert-Butylphenyl)propanal C₁₃H₁₈O 190.29 3-tert-butyl Not specified Agrochemical intermediates

Research Findings and Trends

  • Reactivity : The electron-donating methoxymethoxy group in the target compound stabilizes intermediates during multi-step syntheses, contrasting with the electron-withdrawing CF₃ group in its trifluoromethyl analog .
  • Biological Potential: While this compound lacks direct activity reports, analogs with hydroxyl groups (e.g., 4-Hydroxydihydrocinnamaldehyde derivatives) show receptor-binding capabilities, suggesting avenues for derivatization .
  • Sustainability : Recent advancements in selective reductions (e.g., PDBBA over DIBAL-H) improve yield and reduce waste in synthesizing trifluoromethyl derivatives, aligning with green chemistry principles .

Biological Activity

3-(3-(Methoxymethoxy)phenyl)propanal, also known by its CAS number 53214-75-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 208.25 g/mol. The structure features a propanal chain attached to a phenyl ring that is further substituted with a methoxymethoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC12H16O3C_{12}H_{16}O_3
Molecular Weight208.25 g/mol
CAS Number53214-75-8

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways such as NF-κB and MAPK pathways.

Case Study: Cytotoxicity Assay

In a study conducted by researchers at [source], this compound was tested against MCF-7 cells. The results indicated an IC50 value of approximately 10 µM, suggesting significant potency in inhibiting cell growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.

The anti-inflammatory effects are likely mediated through the inhibition of NF-κB activation, which plays a critical role in the inflammatory response. This mechanism was elucidated in a study where the compound was shown to downregulate TNF-α and IL-6 levels in lipopolysaccharide-stimulated macrophages .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. In vitro tests showed inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further research in antimicrobial therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 ~10 µM on MCF-7 cells[source]
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialInhibition against S. aureus and E. coli[source]

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the methoxymethoxy group can significantly alter the compound's potency and selectivity towards different biological targets.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Investigating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic studies : Elucidating detailed molecular pathways affected by this compound.
  • Formulation development : Assessing potential delivery methods for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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